KRC-108

Catalog No.
S548038
CAS No.
M.F
C20H20N6O
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KRC-108

Product Name

KRC-108

IUPAC Name

3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23)

InChI Key

NLOGXCAMKYLWJP-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

Solubility

Soluble in DMSO, not in water

Synonyms

KRC108; KRC 108; KRC-108

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

Description

The exact mass of the compound 3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine is 360.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KRC-108, chemically known as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is a small molecule that functions as a multiple kinase inhibitor. It has shown potent inhibitory activity against several kinases, including Tropomyosin receptor kinase A, Ron, Flt3, and c-Met. KRC-108 is particularly notable for its potential therapeutic applications in treating cancers associated with TrkA and c-Met signaling pathways, making it a candidate for further drug development in oncology .

Typical of small organic molecules. It is primarily involved in substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under appropriate conditions. Common reagents used in reactions involving KRC-108 include dimethyl sulfoxide and various acids or bases, which facilitate the transformation of the compound into different derivatives while retaining its core structure.

KRC-108 exhibits significant biological activity as an anti-tumor agent. It induces cell cycle arrest and apoptotic cell death in cancer cells by inhibiting the phosphorylation of downstream signaling molecules associated with the TrkA pathway, such as Akt and ERK1/2. In vivo studies have demonstrated that KRC-108 can suppress tumor growth in models expressing Trk fusion genes, indicating its potential effectiveness against specific cancer types, particularly those that are TrkA-positive .

The synthesis of KRC-108 involves a multi-step process starting from readily available precursors. The key steps include:

  • Formation of the core structure: The initial reaction typically involves the formation of the pyridine ring.
  • Introduction of functional groups: Subsequent reactions introduce the benzo[d]oxazole moiety and the piperidine side chain through appropriate coupling reactions.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity for biological testing .

KRC-108's primary application lies in cancer therapy, particularly targeting tumors with aberrant TrkA and c-Met signaling pathways. Its ability to inhibit multiple kinases makes it a versatile candidate for combination therapies with other anticancer agents. Additionally, research is ongoing to explore its potential in treating other diseases where these kinases play a critical role .

Studies have shown that KRC-108 interacts with various cellular pathways by inhibiting kinase activity. For instance, resistance studies have indicated that increased expression of c-Met can occur in KRC-108-resistant cancer cells, suggesting adaptive responses that may limit the efficacy of treatment. This highlights the importance of understanding interaction mechanisms to optimize therapeutic strategies involving KRC-108 .

KRC-108 shares structural and functional similarities with several other kinase inhibitors. Below are some similar compounds along with a brief comparison:

Compound NameKinase TargetsUnique Features
GSK2656157Protein kinase R-like endoplasmic reticulum kinaseHighly selective; alleviates pyroptosis
GSK1838705Flt3Focused on hematological malignancies
AZD3463AKTDual inhibition of AKT and mTOR
Crizotinibc-Met, ALKFirst-in-class dual inhibitor for lung cancer

KRC-108 is unique due to its broad-spectrum inhibition across multiple kinases relevant to various cancers, particularly those driven by TrkA signaling pathways. Its ability to target both TrkA and c-Met distinguishes it from other compounds that may focus on single targets or specific pathways.

KRC-108 is an aminopyridine derivative chemically designated as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine [1]. The compound exhibits a complex heterocyclic architecture with the molecular formula C₂₀H₂₀N₆O, incorporating multiple nitrogen-containing ring systems that contribute to its biological activity [6] [9]. The structural framework consists of three primary heterocyclic components: a benzoxazole moiety, a pyridine ring, and a pyrazole unit linked through a piperidine spacer [1].

The benzoxazole ring system occupies a central position in the molecular structure, featuring a fused benzene and oxazole ring with nitrogen and oxygen heteroatoms [1]. This benzoxazole fragment is directly connected to the 2-position of the pyridine ring through a carbon-carbon bond, establishing a rigid planar arrangement that influences the compound's binding properties [1]. The pyrazole ring is substituted at the 4-position with a piperidine moiety, which provides conformational flexibility to the overall molecular structure [1].

Table 1: Structural Components of KRC-108

ComponentRing SystemPositionHeteroatomsFunction
BenzoxazoleFused bicyclicCoreN, OKinase binding
PyridineMonocyclicCentralNHydrogen bonding
PyrazoleMonocyclicTerminalN₂Protein interaction
PiperidineSaturated cyclicLinkerNConformational flexibility

The molecular architecture of KRC-108 demonstrates a carefully designed arrangement where each heterocyclic component contributes specific physicochemical properties essential for kinase inhibition [3]. The presence of six nitrogen atoms throughout the structure provides multiple sites for hydrogen bonding interactions with target proteins, particularly within kinase active sites [1].

Synthetic Pathways and Methodologies

The synthesis of KRC-108 has been previously described by Cho and colleagues in 2010, establishing a convergent synthetic approach that assembles the complex heterocyclic framework through sequential coupling reactions [1]. The synthetic methodology employs benzoxazole chemistry as a foundation, utilizing aminopyridine intermediates substituted with benzoxazole fragments [35].

The primary synthetic route involves the construction of the benzoxazole-pyridine core through condensation reactions between appropriately substituted precursors [35]. The benzoxazole moiety is typically synthesized using established methodologies involving the cyclization of 2-aminophenol derivatives with suitable carbonyl-containing reagents [20] [22]. The formation of the benzoxazole ring can be achieved through multiple approaches, including the reaction of ortho-aminophenols with cyanating agents or through cyclodehydration processes [20].

The pyrazole-piperidine fragment is assembled separately and subsequently coupled to the benzoxazole-pyridine intermediate through cross-coupling methodologies [36]. Suzuki-Miyaura cross-coupling reactions represent a key transformation in the synthetic sequence, enabling the formation of carbon-carbon bonds between the heterocyclic components [36] [38]. These palladium-catalyzed coupling reactions provide efficient access to the desired substitution pattern while maintaining the integrity of the sensitive heterocyclic systems [36].

Table 2: Key Synthetic Transformations in KRC-108 Synthesis

StepReaction TypeStarting MaterialsProductConditions
1Benzoxazole formation2-Aminophenol + Carboxylic acidBenzoxazole corePolyphosphoric acid, heat
2Pyridine functionalizationBenzoxazole + Pyridine precursorBenzoxazole-pyridineBase-mediated coupling
3Pyrazole synthesisHydrazine + 1,3-DicarbonylPyrazole ringCyclization conditions
4Cross-couplingPyrazole-piperidine + Benzoxazole-pyridineKRC-108Palladium catalyst, base

The synthetic methodology requires careful control of reaction conditions to ensure selective formation of the desired regioisomers and to prevent decomposition of the sensitive heterocyclic intermediates [35]. The use of protecting group strategies may be necessary to mask reactive functionalities during specific transformations, particularly when dealing with the amino groups present in the structure [20].

Structure-Activity Relationship Analysis

Structure-activity relationship studies of KRC-108 and related compounds have revealed critical molecular features essential for kinase inhibitory activity [12]. The benzoxazole moiety serves as a crucial pharmacophore, with substitution patterns significantly influencing biological potency [12]. Comparative analysis with the structurally related compound KRC-180 demonstrates that the presence of hydroxyl groups on the benzoxazole ring can dramatically enhance kinase inhibitory activity [12].

The aminopyridine core provides essential hydrogen bonding capabilities that facilitate interaction with the kinase active site [12]. The 2-amino group of the pyridine ring forms critical hydrogen bonds with conserved amino acid residues in the kinase binding pocket, particularly with glutamic acid and arginine residues [12]. Molecular docking studies have identified specific interactions between the hydroxyl benzoxazole moiety and hydrophilic regions composed of aspartic acid and arginine residues [12].

The piperidine-pyrazole fragment contributes to the overall binding affinity through hydrophobic interactions and additional hydrogen bonding contacts [12]. The nitrogen atom of the piperidine ring forms hydrogen bonds with backbone carbonyl groups of target kinases, while the pyrazole ring participates in aromatic stacking interactions within the active site [12]. The spatial arrangement of these functional groups is critical for optimal binding, as evidenced by the reduced activity observed when the piperidine-pyrazole orientation is altered [12].

Table 3: Structure-Activity Relationships for KRC-108 Derivatives

Structural ModificationTarget KinaseActivity ChangeKey Interactions
Hydroxyl addition to benzoxazoleJAK215-fold increaseEnhanced H-bonding with Arg938, Asp939
Amino group removal from pyridineMultiple kinasesSignificant decreaseLoss of critical H-bonds
Piperidine ring modificationTrkAModerate decreaseAltered hydrophobic contacts
Pyrazole substitutionAurora AVariableModified aromatic interactions

The multi-kinase inhibitory profile of KRC-108 results from the complementary arrangement of its heterocyclic components, enabling productive interactions with multiple kinase subfamilies [3]. The compound exhibits potent inhibitory activity against tropomyosin receptor kinase A (TrkA) with an IC₅₀ value of 43.3 nanomolar in vitro kinase assays [1]. Additional kinase targets include c-Met, Flt3, Ron, and Aurora A, demonstrating the broad-spectrum activity profile characteristic of this structural class [3] [7].

Physicochemical Characteristics and Molecular Weight (360.41)

KRC-108 exhibits a molecular weight of 360.41 daltons, consistent with its molecular formula C₂₀H₂₀N₆O [6] [9]. The compound demonstrates favorable physicochemical properties for drug development, including appropriate solubility characteristics and stability profiles [1]. For experimental applications, KRC-108 is typically dissolved in dimethyl sulfoxide to achieve stock concentrations of 10 millimolar, with storage maintained at -20°C to preserve compound integrity [1].

The multiple nitrogen atoms present in the structure contribute to the compound's basicity and hydrogen bonding capacity [6]. The calculated molecular mass of 360.17 daltons reflects the exact mass determination, while the monoisotopic mass provides precise molecular weight information for analytical characterization [5]. The elemental composition includes carbon (66.66%), hydrogen (5.59%), nitrogen (23.32%), and oxygen (4.44%), indicating a nitrogen-rich heterocyclic framework [6].

Table 4: Physicochemical Properties of KRC-108

PropertyValueUnitsMethod
Molecular Weight360.41g/molCalculated
Exact Mass360.17DaMass spectrometry
Solubility in DMSO10mMExperimental
Storage Temperature-20°CRecommended
Molecular FormulaC₂₀H₂₀N₆O-Structural determination

The compound exhibits suitable drug-like properties according to pharmaceutical development criteria [1]. Pharmacokinetic studies have demonstrated favorable characteristics including appropriate distribution, limited cytochrome P450 enzyme inhibition, acceptable microsomal stability, and manageable acute toxicity profiles [3]. These properties suggest potential for further development as a therapeutic agent with reasonable safety margins [3].

The International Union of Pure and Applied Chemistry name for KRC-108 is 3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine, reflecting the systematic nomenclature for this complex heterocyclic structure [6]. The compound is registered with Chemical Abstracts Service number 1146944-35-5, providing unique identification for chemical databases and regulatory documentation [5] [6].

Conformational Properties and Stability

The conformational properties of KRC-108 are influenced by the rigid benzoxazole-pyridine framework and the flexible piperidine-pyrazole segment [1]. The benzoxazole and pyridine rings adopt a coplanar arrangement that minimizes steric interactions while maximizing conjugation between the aromatic systems [1]. This planar configuration is essential for optimal kinase binding, as it allows the compound to fit within the relatively flat active site topology characteristic of protein kinases [12].

The piperidine ring provides conformational flexibility that enables the compound to adapt to different kinase binding sites [1]. Chair conformations of the piperidine ring are energetically favored, with the pyrazole substituent occupying either axial or equatorial positions depending on the specific protein environment [12]. This conformational adaptability contributes to the broad-spectrum kinase inhibitory activity observed for KRC-108 [3].

Molecular dynamics simulations and crystallographic studies of related compounds suggest that the benzoxazole moiety maintains a relatively fixed orientation relative to the pyridine ring [12]. The bond rotation around the benzoxazole-pyridine linkage is restricted due to the planar nature of both ring systems and potential intramolecular interactions [12]. This conformational constraint helps position the hydrogen bonding groups for optimal interaction with kinase active sites [12].

Table 5: Conformational Analysis of KRC-108

Structural ElementFlexibilityEnergy BarrierBiological Impact
Benzoxazole-pyridineRestrictedHighFixed pharmacophore orientation
Piperidine ringFlexibleLowAdaptive binding
Pyrazole orientationModerateMediumKinase selectivity
Overall frameworkSemi-rigidVariableMulti-target activity

Chemical stability studies indicate that KRC-108 maintains structural integrity under standard storage conditions when protected from light and moisture [1]. The compound exhibits reasonable stability in aqueous media at physiological pH, although prolonged exposure to strongly acidic or basic conditions may lead to hydrolytic degradation [1]. The presence of multiple nitrogen-containing heterocycles provides inherent chemical stability through aromatic delocalization effects [1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

360.16985928 g/mol

Monoisotopic Mass

360.16985928 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Han SY, Lee CO, Ahn SH, Lee MO, Kang SY, Cha HJ, Cho SY, Ha JD, Ryu JW, Jung H, Kim HR, Koh JS, Lee J. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo. Invest New Drugs. 2012 Apr;30(2):518-23. doi: 10.1007/s10637-010-9584-2. Epub 2010 Nov 16. PubMed PMID: 21080208.

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